8-[2-(1H-imidazol-2-yl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 8-[2-(1H-imidazol-2-yl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one often involves multi-step reactions, including the reaction of 1,3-diaryl-2-propen-1-ones with barbituric or 2-thiobarbituric acids under specific conditions without using any catalyst, as demonstrated in the synthesis of diazaspiro[5.5]undecane derivatives (Ahmed et al., 2012). Another method involves a base-promoted [5+1] double Michael addition reaction, illustrating the versatility and complexity in synthesizing such structures (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds within the diazaspiro[5.5]undecane family, including variations of 8-substituted derivatives, has been extensively studied through spectroscopic methods and X-ray crystallography. These studies provide detailed information on the stereochemistry and conformation of the spirocyclic and diaza frameworks, as seen in research on crystal structures and thermodynamic properties (Zeng et al., 2021).
properties
IUPAC Name |
8-[2-(1H-imidazol-2-yl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-29-14-13-25-15-22(9-7-19(25)27)8-4-12-26(16-22)21(28)18-6-3-2-5-17(18)20-23-10-11-24-20/h2-3,5-6,10-11H,4,7-9,12-16H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXODKIMFNTLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2(CCCN(C2)C(=O)C3=CC=CC=C3C4=NC=CN4)CCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(1H-Imidazol-2-YL)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one |
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